![molecular formula C16H15FN2O4 B5809724 N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FDBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDBC is a derivative of benzenecarboximidamide and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of proteins and subsequent cell death. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and invasion of cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models, indicating its potential as a therapeutic agent. However, this compound also has limitations. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials. This compound could also be further modified to improve its pharmacological properties, such as its bioavailability and specificity. Finally, this compound could be used in combination with other therapeutic agents to enhance its effectiveness and reduce potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been extensively studied for its potential as a therapeutic agent. Although further research is needed to fully understand its mechanism of action and potential applications, this compound has the potential to be a valuable tool in the fight against cancer and inflammation.
Méthodes De Synthèse
The synthesis of N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 4-fluorobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction yields 4-fluorobenzoyl-3,4-dimethoxybenzoyl chloride, which is then reacted with ammonia to form this compound. The synthesis of this compound is a multi-step process that requires careful handling and specific conditions to obtain a pure product.
Applications De Recherche Scientifique
N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRBDAKNDSONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

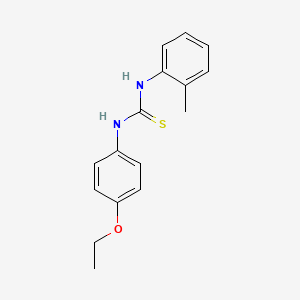
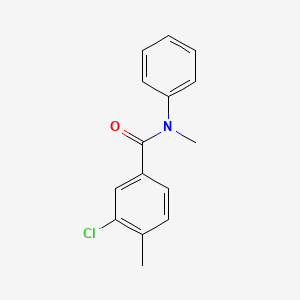
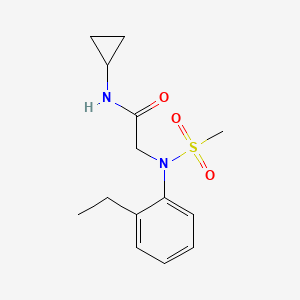

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
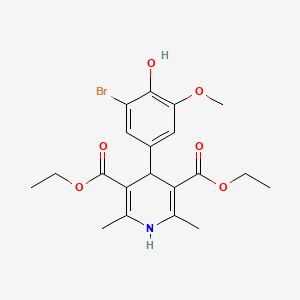
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
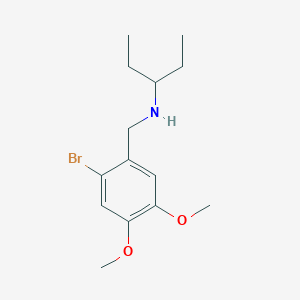
![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
